molecular formula C11H13BrF3NO3S B1529103 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1704069-28-2

5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1529103
M. Wt: 376.19 g/mol
InChI Key: YWLABFDKNBZJNV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is C11H13BrF3NO3S . Its molecular weight is 376.19 .

Scientific Research Applications

Photodynamic Therapy

One of the applications of compounds related to 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide is in photodynamic therapy. A study investigated the use of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrated excellent photophysical and photochemical properties, making it a potential candidate for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Biological Activity

Another application area involves the synthesis of novel derivatives and their biological activity assessment. For instance, novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities. These derivatives showed significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).

Electrophilic Bromoamidation

The compound's use in the catalyst-free and metal-free electrophilic bromoamidation of unactivated olefins has been explored. This methodology is applicable to both cyclic and aliphatic olefins, highlighting the versatility of benzenesulfonamide derivatives in synthetic chemistry (Yu, Chen, Cheng, & Yeung, 2015).

Spectroscopic and Photophysicochemical Properties

Research into the spectroscopic and photophysicochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units reveals potential applications in cancer therapy. The study highlighted the impact of these compounds on photodynamic therapy due to their favorable fluorescence and singlet oxygen production (Öncül, Öztürk, & Pişkin, 2022).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential pharmacological applications is another key area. For example, novel benzenesulfonamide containing isoxazole compounds were synthesized and screened for their inhibitory activity against carbonic anhydrase isoforms. These compounds showed excellent activity against specific isoforms, suggesting potential in drug development (Altug et al., 2017).

Directed Ortho Metalation

Benzenesulfonamide serves as a powerful Directed Metalation Group (DMG), offering vast possibilities in arylsulfonamides' metalation and applications in heterocyclic synthesis. This method's versatility in introducing various functional groups showcases the compound's utility in synthetic chemistry (Familoni, 2002).

Safety And Hazards

The safety data sheet for 5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide suggests that any clothing contaminated by the product should be immediately removed . The affected individual should move out of the dangerous area and consult a physician .

properties

IUPAC Name

5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO3S/c1-3-16(4-2)20(17,18)10-7-8(12)5-6-9(10)19-11(13,14)15/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLABFDKNBZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701181822
Record name Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N,N-diethyl-2-(trifluoromethoxy)benzenesulfonamide

CAS RN

1704069-28-2
Record name Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 5-bromo-N,N-diethyl-2-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701181822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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